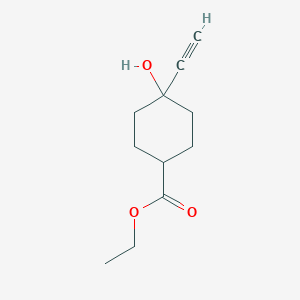
Ethyl4-ethynyl-4-hydroxycyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate is a chemical compound with a unique structure that includes an ethynyl group, a hydroxy group, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the ethynyl and hydroxy groups.
Ethynylation: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent under basic conditions.
Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or potassium permanganate.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the ethynylation and hydroxylation reactions.
Purification: The product is purified using techniques such as distillation and recrystallization to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: 4-ethynyl-4-oxocyclohexane-1-carboxylate.
Reduction: Ethyl 4-ethyl-4-hydroxycyclohexane-1-carboxylate.
Substitution: Ethyl 4-ethynyl-4-amino-cyclohexane-1-carboxylate.
科学的研究の応用
Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
作用機序
The mechanism of action of ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect pathways related to lipid metabolism, signal transduction, or cellular respiration.
類似化合物との比較
Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate can be compared with similar compounds such as:
Ethyl 4-hydroxycyclohexane-1-carboxylate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Ethyl 4-ethynylcyclohexane-1-carboxylate: Lacks the hydroxy group, affecting its solubility and reactivity.
Ethyl 4-ethynyl-4-oxocyclohexane-1-carboxylate: Contains a ketone group instead of a hydroxy group, altering its chemical properties and reactivity.
Ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C11H16O3 |
|---|---|
分子量 |
196.24 g/mol |
IUPAC名 |
ethyl 4-ethynyl-4-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-3-11(13)7-5-9(6-8-11)10(12)14-4-2/h1,9,13H,4-8H2,2H3 |
InChIキー |
XSBUERWWCICHDP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCC(CC1)(C#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


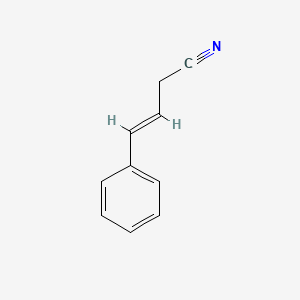

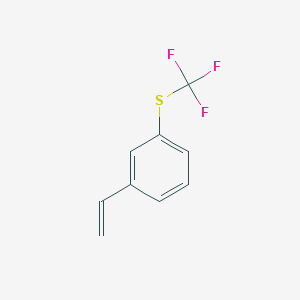
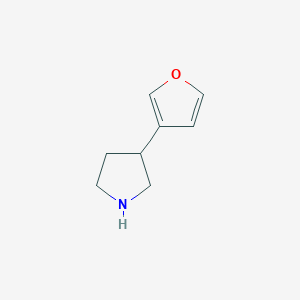
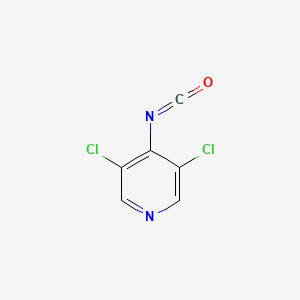
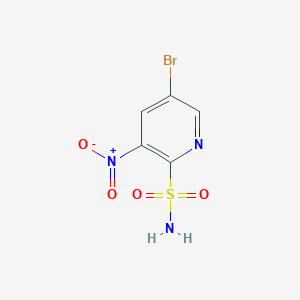

![2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]aceticacid,bis(trifluoroaceticacid)](/img/structure/B13610080.png)
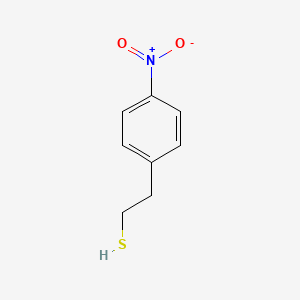
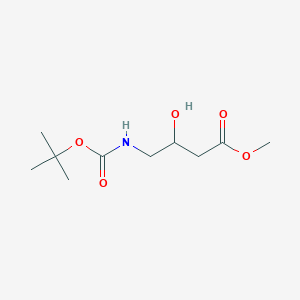
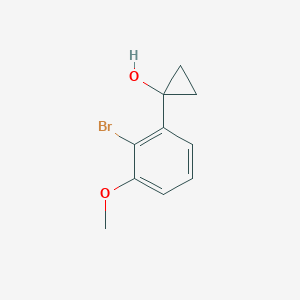
aminehydrochloride](/img/structure/B13610108.png)


